N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanyl-N-(2-pyrazol-1-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-28-17-8-9-19-20(16-17)30-22(24-19)26(14-13-25-12-5-11-23-25)21(27)10-15-29-18-6-3-2-4-7-18/h2-9,11-12,16H,10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWWRFVXQNCARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 392.48 g/mol. Its structure features a pyrazole ring, a benzothiazole moiety, and a phenylthio group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O2S |
| Molecular Weight | 392.48 g/mol |
| CAS Number | 1171749-93-1 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory activity against various enzymes, including cyclooxygenase (COX) isoforms, which are involved in inflammatory processes.
- Antimicrobial Activity : Similar to other pyrazole derivatives, it has shown efficacy against bacterial strains, indicating potential applications in treating infections.
- Anticancer Properties : Preliminary studies suggest the compound may induce apoptosis in cancer cells through modulation of signaling pathways.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent .
- Antimicrobial Effects : In vitro studies have confirmed its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies .
- Anticancer Potential : The compound's ability to induce cell death in cancer cell lines has been documented, suggesting its role as an anticancer agent .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Study on Pyrazole Derivatives : A study reported a series of pyrazole derivatives exhibiting significant anti-inflammatory effects, with some compounds surpassing the efficacy of standard treatments like indomethacin .
- Antimicrobial Evaluation : Research on similar compounds demonstrated promising results against various microbial strains, supporting the hypothesis that this class of compounds can serve as effective antimicrobial agents .
- Cancer Cell Line Studies : Preliminary evaluations indicate that compounds with similar structures can inhibit tumor growth and induce apoptosis in specific cancer cell lines .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide exhibit notable antimicrobial properties. A study highlighted the synthesis of pyrazole-thiazole derivatives that demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The specific interactions of this compound with microbial targets suggest potential for development as an antimicrobial agent.
2. Anticancer Properties
The benzothiazole core present in the compound is known for its anticancer activities. Similar derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth . The unique combination of functional groups in this compound may enhance its efficacy against various cancer types.
3. Anti-inflammatory Effects
Compounds containing pyrazole and thiazole rings have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines, making this compound a candidate for further research in inflammatory disease treatments .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazinamide | Contains pyrazole; used in tuberculosis treatment | Antimicrobial |
| Benzothiazole Derivatives | Similar benzothiazole core; diverse biological activities | Anticancer |
| 5-Chloroisoxazole | Contains isoxazole; used in various chemical syntheses | Antimicrobial |
The distinct combination of functional groups in this compound may enhance its binding affinity and selectivity towards biological targets compared to other derivatives .
Comparison with Similar Compounds
Benzo[d]thiazole-Based Sulfonamides ()
Compounds 85–93 share the benzo[d]thiazol-2-yl core but differ in substituents and linkage:
Impact : Sulfonamides (e.g., 85) exhibit stronger acidity (pKa ~1–2) compared to amides (pKa ~15–20), affecting solubility and target binding. The phenylthio group in the target may enhance membrane permeability relative to polar sulfonamides.
Pyrazole-Containing Propanamides ()
Compounds such as 5 () and 189 () feature pyrazole and propanamide motifs:
Impact : Electron-withdrawing groups (e.g., nitro in ’s 6b) increase polarity, whereas methoxy and phenylthio in the target balance lipophilicity and metabolic stability.
Benzimidazole and Thiazole Derivatives ()
Compounds like 8 () and derivatives in replace benzothiazole with benzimidazole:
Impact : Benzimidazoles exhibit stronger basicity (pKa ~5.5) than benzothiazoles (pKa ~1.3), influencing protonation states under physiological conditions.
Triazole-Based Acetamides ()
Compounds 6a–m () use triazole instead of pyrazole:
Impact : Triazoles offer metabolic resistance but may reduce π-π stacking efficiency compared to pyrazoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
